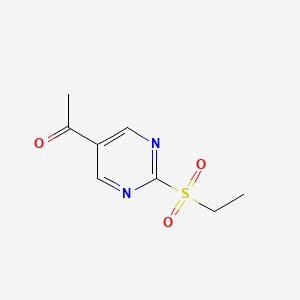
2-((3-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine is a chemical compound with the molecular formula C12H14N4O and a molecular weight of 230.26 g/mol . This compound is part of the pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
The synthesis of 2-((3-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine typically involves multiple steps. One common method starts with the preparation of benzylidene acetones and ammonium thiocyanates, followed by a series of reactions including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . These steps are carried out under specific reaction conditions to ensure the desired product is obtained with high purity.
Análisis De Reacciones Químicas
2-((3-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-((3-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various biologically active compounds.
Biology: This compound has been studied for its potential antitrypanosomal and antiplasmodial activities.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-((3-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of Trypanosoma brucei rhodesiense and Plasmodium falciparum by interfering with their metabolic processes . The exact molecular targets and pathways are still under investigation, but it is believed that the compound disrupts key enzymes and cellular functions in these pathogens.
Comparación Con Compuestos Similares
2-((3-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine can be compared with other similar compounds such as:
2-aminopyrimidine derivatives: These compounds also exhibit antitrypanosomal and antiplasmodial activities.
4-aminopyrrolo[2,3-d]pyrimidine derivatives: These compounds have shown potential as antitubercular agents.
N-[2(3,4)-aminophenyl]-4-({4-methyl-3-[4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl]-4-((4: These compounds contain a pharmacophoric 2-(arylamino)pyrimidine fragment and have been synthesized for various biological activities.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a distinct set of molecular targets, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C12H14N4O |
|---|---|
Peso molecular |
230.27 g/mol |
Nombre IUPAC |
2-[[3-(aminomethyl)phenyl]methoxy]pyrimidin-4-amine |
InChI |
InChI=1S/C12H14N4O/c13-7-9-2-1-3-10(6-9)8-17-12-15-5-4-11(14)16-12/h1-6H,7-8,13H2,(H2,14,15,16) |
Clave InChI |
RTZLMVHLRCSTNY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)COC2=NC=CC(=N2)N)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


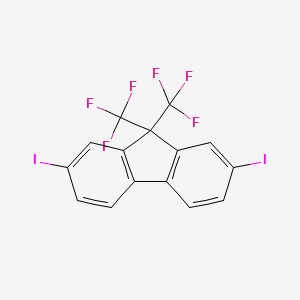


![6-[(2-Aminocyclohexyl)amino]-7-fluoro-4-(1-methylpyrazol-4-yl)-1,2-dihydropyrrolo[3,4-c]pyridin-3-one](/img/structure/B13655466.png)

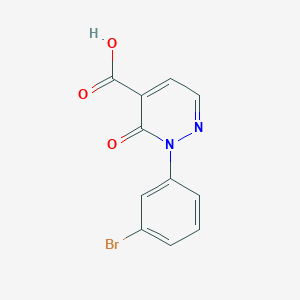

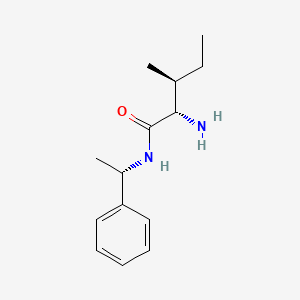
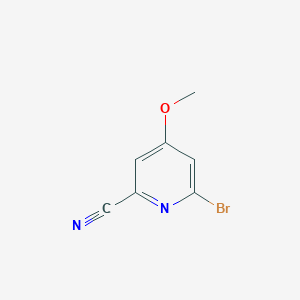
![5-Chlorobenzo[b]thiophen-2-amine](/img/structure/B13655486.png)
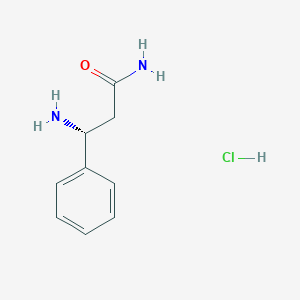
![7-Bromo-3-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13655509.png)

